molecular formula C17H20N2S B4924953 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]

5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]

Cat. No. B4924953
M. Wt: 284.4 g/mol
InChI Key: SUBSLBGGPRTQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] is a heterocyclic compound that has shown promise in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] has anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has been shown to have fluorescent properties, which make it useful for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] is its ability to modulate the activity of neurotransmitters in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, its fluorescent properties make it useful for imaging applications. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other neurological disorders, such as multiple sclerosis. Additionally, the compound's fluorescent properties could be further explored for imaging applications. Finally, the synthesis method could be optimized to produce higher yields of the compound.
In conclusion, 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] is a heterocyclic compound that has shown promise in scientific research applications. Its synthesis method has been optimized to produce high purity compounds suitable for scientific research. The compound has been studied for its potential as a therapeutic agent and has shown anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases and as a fluorescent probe for imaging applications. Further research is needed to optimize its therapeutic potential and explore its potential for other neurological disorders.

Synthesis Methods

The synthesis of 5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] involves the reaction of 1,3,4-thiadiazole-2-thiol with cyclooctyne in the presence of a copper catalyst. This reaction produces the spirocyclic compound in good yield. The synthesis method has been optimized to produce high purity compounds suitable for scientific research applications.

Scientific Research Applications

5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane] has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential as a fluorescent probe for imaging applications.

properties

IUPAC Name

5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-2-4-13(5-3-1)16-18-19-17(20-16)14-7-11-6-12(9-14)10-15(17)8-11/h1-5,11-12,14-15,19H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBSLBGGPRTQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34NN=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenylspiro[3H-1,3,4-thiadiazole-2,2'-adamantane]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.